molecular formula C19H24BrNS2 B12840757 7-(Dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium bromide

7-(Dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium bromide

Cat. No.: B12840757
M. Wt: 410.4 g/mol
InChI Key: VKBNGRDAHSELMQ-UHFFFAOYSA-M
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Description

7-(Dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium bromide is a quinolizinium-based organic salt characterized by a fused bicyclic scaffold substituted with a dithiophenmethylidene moiety and a methyl group. The compound’s structural elucidation likely employs crystallographic tools such as SHELX, a widely used software suite for small-molecule refinement and structure determination .

Properties

IUPAC Name

7-(dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24NS2.BrH/c1-20-11-3-2-6-16(20)10-9-15(14-20)19(17-7-4-12-21-17)18-8-5-13-22-18;/h4-5,7-8,12-13,16H,2-3,6,9-11,14H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBNGRDAHSELMQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]12CCCCC1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrNS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tiquizium bromide involves several steps:

    Starting Materials: The reaction begins with 2-piperidineethanol and acrylonitrile.

    Formation of N-(2-cyanoethyl)piperidine-2-ethanol: This intermediate is formed by reacting 2-piperidineethanol with acrylonitrile.

    Conversion to Chloronitrile: The intermediate is then treated with thionyl chloride (SOCl2) to form the chloronitrile.

    Cyclization: The chloronitrile undergoes cyclization with sodium hydride (NaH) to form 3-cyanoquinolizidine.

    Hydrolysis: The cyano group is hydrolyzed with ethanol and hydrochloric acid to yield ethyl quinolizidine-3-carboxylate.

    Grignard Reaction: The carboxylate reacts with 2-thienylmagnesium bromide to form thienyl-3-quinolizidinyl methanol.

    Dehydration: This intermediate is dehydrated with hydrochloric acid in ethanol to produce 3-(di-2-thienylmethylene)quinolizidine.

    Quaternization: Finally, the compound is quaternized with methyl bromide in acetone to form tiquizium bromide.

Chemical Reactions Analysis

Tiquizium bromide undergoes various chemical reactions, including:

Scientific Research Applications

Tiquizium bromide has a wide range of applications in scientific research:

Mechanism of Action

Tiquizium bromide exerts its effects by competitively blocking muscarinic acetylcholine receptors (mAChRs). These receptors are G protein-coupled receptors found in smooth muscles, cardiac muscles, and various exocrine glands. By inhibiting the binding of acetylcholine, tiquizium bromide prevents the cascade of intracellular events that lead to smooth muscle contraction and increased glandular secretions. This results in the relaxation of smooth muscles and a reduction in secretions, making it effective in treating conditions like irritable bowel syndrome and peptic ulcers .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against three classes of analogs: arylidene-substituted heterocycles , spiro-conjugated systems , and bromide salts . Key comparisons are summarized in Table 1 and discussed below.

Table 1: Comparative Analysis of Structural and Functional Attributes

Compound Name / Class Core Structure Substituents/Modifications Key Properties/Applications Reference
7-(Dithiophen-2-ylmethylidene)-5-methyl-...-ium bromide Quinolizinium bicyclic core Dithiophenmethylidene, methyl, bromide Potential optoelectronic/biological applications (inferred)
3-(4-Bromophenyl)-5-(4-methylbenzylidene)-...-imidazol-4-one (7f) Imidazolone core 4-Bromophenyl, 4-methylbenzylidene High synthetic yield (92%), solid-state stability (mp 218–220°C)
8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spiro[4.5]decane core Benzothiazolyl, dimethylaminophenyl Applications in organic synthesis, photophysical studies
MTT bromide (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Tetrazolium core Dimethylthiazolyl, diphenyl Cell viability assays (colorimetric detection)

Arylidene-Substituted Heterocycles

The compound shares structural homology with 3-(4-bromophenyl)-5-(4-methylbenzylidene)-imidazol-4-one (7f) , which features a benzylidene substituent. While 7f’s imidazolone core differs from the quinolizinium system, both compounds utilize arylidene groups to modulate electronic properties. The dithiophenmethylidene group in the target compound may enhance π-conjugation and redox activity compared to 7f’s simpler benzylidene unit. Notably, 7f exhibits a high synthetic yield (92%) and thermal stability (mp 218–220°C), suggesting that analogous optimization could benefit the target compound’s synthesis.

Spiro-Conjugated Systems

Spiro compounds like 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione incorporate rigid, three-dimensional architectures that influence photophysical behavior. The target compound’s planar quinolizinium core contrasts with these spiro systems but shares functional groups (e.g., aryl and heteroaryl substituents). The benzothiazole moiety in spiro analogs is often leveraged for luminescence, whereas the dithiophenyl group in the target compound may favor charge-transfer interactions, relevant for optoelectronic materials.

Biological Activity

7-(Dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium bromide, also known as Tiquizium bromide (CAS No. 71731-58-3), is a complex organic compound with notable pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula: C19H24BrNS2
  • Molar Mass: 410.43 g/mol
  • Melting Point: 278–281 °C (decomposes)
  • Appearance: White to off-white solid
  • Solubility: Slightly soluble in DMSO and methanol

Tiquizium bromide exhibits a competitive antagonistic effect on muscarinic acetylcholine receptors. This mechanism underlies its antispasmodic properties, particularly in visceral smooth muscles such as those found in the gastrointestinal tract. It has been shown to be more effective than scopolamine butylbromide in inhibiting gastric juice secretion .

Therapeutic Applications

The compound is primarily used for:

  • Gastrointestinal Disorders: Effective in treating gastritis, gastric ulcers, and duodenal ulcers.
  • Spasticity Management: Addresses conditions associated with spasticity and hyperkinesia due to gallbladder and biliary tract diseases.

Pharmacokinetics

In healthy adults administered 10 mg orally:

  • Peak Serum Concentration: Approximately 10 ng/ml after 1.5 hours.
  • Half-life: About 1.4 hours.
  • Excretion: Over 90% of the dose is excreted within 6 hours; total excretion within 24 hours is about 0.9% of the administered dose.

The primary metabolic pathway involves hydroxylation of the thiophene ring .

Case Studies

  • Efficacy in Gastric Disorders:
    A clinical study demonstrated that Tiquizium bromide significantly reduced symptoms in patients with gastritis compared to a placebo group. Patients reported improved gastrointestinal comfort and decreased frequency of spasms.
  • Antispasmodic Activity:
    In vitro studies indicated that Tiquizium bromide effectively relaxed isolated intestinal smooth muscle strips under experimental conditions simulating spasticity.

Comparative Analysis

CompoundMechanism of ActionTherapeutic UseEfficacy Level
Tiquizium bromideMuscarinic receptor antagonistGastritis, spasticityHigh
Scopolamine butylbromideMuscarinic receptor antagonistMotion sickness, gastrointestinal disordersModerate

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